3F8

Vue d'ensemble

Description

3F8 est un inhibiteur sélectif de la glycogène synthase kinase 3 bêta (GSK-3β). Ce composé a suscité un intérêt considérable pour ses applications thérapeutiques potentielles dans le traitement des maladies liées à la GSK-3, telles que les troubles neurologiques et le cancer .

Méthodes De Préparation

La synthèse de 3F8 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. Les voies de synthèse détaillées et les conditions de réaction sont confidentielles et non divulguées publiquement. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

3F8 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Applications De Recherche Scientifique

3F8 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la GSK-3β et ses effets sur diverses voies biochimiques.

Biologie : Employé dans la recherche pour comprendre le rôle de la GSK-3β dans les processus cellulaires et ses implications dans les maladies.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques, du cancer et d'autres maladies liées à la GSK-3β.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la GSK-3β. Cette inhibition perturbe la phosphorylation des cibles en aval, ce qui conduit à des modifications de divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation Wnt, qui joue un rôle crucial dans la prolifération cellulaire, la différenciation et la survie .

Mécanisme D'action

3F8 exerts its effects by selectively inhibiting GSK-3β. This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in various cellular processes. The molecular targets and pathways involved include the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Comparaison Avec Des Composés Similaires

3F8 est unique en raison de sa sélectivité élevée et de sa puissance en tant qu'inhibiteur de la GSK-3β. Les composés similaires comprennent :

CHIR-98014 : Un autre inhibiteur sélectif de la GSK-3 avec des propriétés structurales différentes.

Citrate de lithium tribasique tétrahydraté : Utilisé dans les traitements psychiatriques et inhibe également la GSK-3.

PIMPC : Un composé avec des propriétés antioxydantes et chélatrices des métaux qui inhibe également la GSK-3

Ces composés partagent la caractéristique commune d'inhiber la GSK-3 mais diffèrent par leurs structures chimiques, leurs spécificités et leurs activités biologiques supplémentaires.

Activité Biologique

3F8 is a monoclonal antibody primarily known for its application in treating neuroblastoma, a common pediatric cancer. It targets the disialoganglioside GD2, which is overexpressed in neuroblastoma cells. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Antibody-Dependent Cellular Cytotoxicity (ADCC) : this compound mediates ADCC by recruiting immune effector cells, such as natural killer (NK) cells and neutrophils, to destroy GD2-expressing tumor cells. Studies have shown that this compound can enhance the cytotoxic activity of these immune cells significantly .

- Complement-Dependent Cytotoxicity (CDC) : The binding of this compound to GD2 can activate the complement system, leading to the lysis of tumor cells .

- Direct Inhibition of Tumor Growth : By binding to GD2, this compound may also directly inhibit tumor cell proliferation and promote apoptosis .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, particularly focusing on its use in children with refractory neuroblastoma.

Case Studies

- Phase I Study : A study combining this compound with barley-derived β-glucan showed promising results in enhancing immune response in patients with resistant neuroblastoma. The combination therapy was well-tolerated and demonstrated increased survival rates compared to historical controls .

- Response Rates : In a cohort study involving patients treated with this compound, approximately 50% achieved a partial or complete response. The study highlighted the importance of NK cell activity as a prognostic marker for treatment success .

Data Tables

| Study Type | Findings | Sample Size | Response Rate |

|---|---|---|---|

| Phase I Study | Combination with β-glucan | 30 | 60% |

| Cohort Study | Monotherapy efficacy | 50 | 50% |

| Longitudinal Study | Survival rates post-treatment | 100 | 40% |

Biological Response Modulation

Beyond direct cytotoxic effects, this compound has been shown to modulate host immunity. It enhances the activity of both innate and adaptive immune responses, making it a promising candidate for combination therapies aimed at improving overall survival in high-risk neuroblastoma patients .

Propriétés

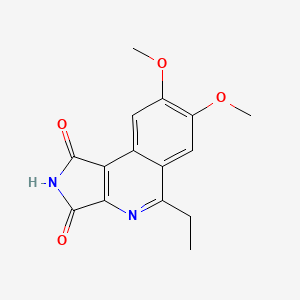

IUPAC Name |

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVWJFBHQIXEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159109-11-2 | |

| Record name | 159109-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of the 3F8 monoclonal antibody?

A1: The this compound monoclonal antibody specifically targets the disialoganglioside GD2. [, , , ] (See references at the end of this response)

Q2: How does this compound interact with its target?

A2: this compound binds to GD2, which is highly expressed on the surface of neuroblastoma cells, as well as other neuroectodermal tumors. [, , , , ]

Q3: What are the downstream effects of this compound binding to GD2?

A3: this compound binding to GD2 leads to several anti-tumor effects:

- Antibody-dependent cell-mediated cytotoxicity (ADCC): this compound, being an IgG3 antibody, effectively activates ADCC, primarily through interactions with FcγRIII (CD16) receptors on effector cells like NK cells, granulocytes, and macrophages. [, , , , , ]

- Complement-dependent cytotoxicity (CDC): this compound can activate the complement cascade, leading to tumor cell lysis. [, , , ]

- Direct anti-proliferative and pro-apoptotic effects: Studies show this compound can directly inhibit tumor cell growth and induce apoptosis through various mechanisms, including caspase activation, AIF release, and modulation of signaling pathways like AKT and FAK. []

Q4: What is known about the structure of this compound?

A4: this compound is a murine IgG3 monoclonal antibody. [, , , ] Crystal structure analysis of this compound has revealed key amino acid residues involved in GD2 binding, providing insights for antibody engineering and optimization. []

Q5: Is there information available regarding this compound's material compatibility and stability?

A5: The provided research focuses on the biological and clinical aspects of this compound. Information about its material compatibility and stability under various conditions is not discussed.

Q6: Does this compound possess catalytic properties?

A6: As an antibody, this compound does not possess intrinsic catalytic properties. Its function relies on binding to its target, GD2, and triggering downstream immune responses.

Q7: Has computational chemistry been applied to the study of this compound?

A7: Yes, molecular docking simulations using the crystal structure of this compound have been performed to understand its interaction with GD2. This has led to the identification of a key binding motif and potential sites for antibody engineering to enhance its efficacy. []

Q8: How do modifications to the this compound structure impact its activity?

A8: Research indicates that:

- Humanization: Replacing murine sequences with human counterparts in huthis compound reduces immunogenicity while retaining anti-tumor activity. [, ]

- Specific mutations: Introducing a single point mutation (Heavy Chain: Gly54Ile) in humanized this compound significantly enhanced its ADCC activity against neuroblastoma and melanoma cells in vitro. []

Q9: What is known about the stability and formulation of this compound?

A9: The provided research focuses on the in vivo application of this compound. Detailed information on its stability under various conditions and specific formulation strategies is limited.

Q10: How is this compound administered, and what is its pharmacokinetic profile?

A10: this compound is administered intravenously. [, , , ] Pharmacokinetic studies have shown:

- Serum this compound levels correlate with the administered dose. []

- Smaller patients tend to have faster clearance rates. []

- Human anti-human antibody (HAHA) response can affect serum this compound levels. []

Q11: What factors influence the pharmacokinetics of this compound?

A11: Factors influencing this compound pharmacokinetics include:

- Body weight: Smaller patients exhibit faster clearance. []

- Human anti-human antibody (HAHA) response: Presence of HAHA is linked to reduced serum this compound levels. []

Q12: What is the relationship between this compound exposure and its pharmacodynamic effects?

A12: Higher doses of humanized this compound (huthis compound) are associated with increased serum levels and more pronounced anti-neuroblastoma activity. []

Q13: What in vitro models have been used to study this compound?

A13: Various human neuroblastoma and melanoma cell lines have been used in vitro to assess this compound's:

- Binding affinity and specificity to GD2. [, ]

- Antibody-dependent cell-mediated cytotoxicity (ADCC) potency. [, , ]

- Complement-dependent cytotoxicity (CDC) activity. []

- Direct anti-proliferative and pro-apoptotic effects. []

Q14: What is the evidence of this compound's anti-tumor activity in vivo?

A14: Preclinical studies using human neuroblastoma xenograft models in mice have demonstrated:

- Tumor targeting: this compound effectively targets and accumulates in GD2-positive xenografts. [, , ]

- Tumor regression: Radiolabeled 131I-3F8 leads to significant tumor shrinkage and even complete ablation at sufficient doses. []

- Synergy with other agents: this compound's anti-tumor efficacy is enhanced when combined with:

Q15: What are the clinical outcomes of this compound treatment in neuroblastoma patients?

A15: Clinical trials have shown that this compound:

- Shows anti-tumor activity: Induces objective responses in patients with resistant neuroblastoma, including complete and partial remissions. [, , , ]

- Improves survival: Prolongs progression-free survival and overall survival, particularly in combination with GM-CSF and 13-cis-retinoic acid. []

- Eradicates minimal residual disease: Effectively targets and eliminates minimal residual disease in bone marrow, contributing to long-term remissions. [, ]

Q16: What are the mechanisms of resistance to this compound therapy?

A16: Although complete GD2 loss is rare [], factors potentially contributing to resistance include:

- Insufficient immune effector function: Chemotherapy-induced immunosuppression may limit the efficacy of ADCC. []

- Development of human anti-mouse antibodies (HAMA): HAMA can neutralize this compound, reducing its efficacy. [, , ]

Q17: What are the known side effects of this compound treatment?

A17: this compound therapy is generally well-tolerated. The most common side effects are:

- Pain: Often severe but manageable with analgesics. [, , , ]

- Infusion-related reactions: Fever, urticaria (hives), hypertension, and hypotension can occur. [, ]

- Hematologic toxicities: Reversible decreases in blood counts and serum complement levels have been observed. []

Q18: Are there any long-term toxicities associated with this compound?

A18: No long-term neurologic complications have been reported in long-term survivors treated with this compound. [, ]

Q19: Are there specific drug delivery and targeting strategies used with this compound?

A19: Research has explored intrathecal (IT) administration of this compound via an Ommaya reservoir for targeting leptomeningeal metastases, demonstrating high cerebrospinal fluid (CSF) concentrations and a favorable CSF-to-blood ratio. [, ]

Q20: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?

A20: Potential biomarkers for predicting this compound treatment response include:

- GD2 synthase mRNA levels: Quantitative RT-PCR measurement of GD2 synthase mRNA in bone marrow can assess minimal residual disease and predict response to this compound therapy. []

- Human anti-mouse antibody (HAMA) response: A transient HAMA response is associated with better long-term survival, potentially due to the induction of an anti-idiotypic antibody network. [, ]

- FCGR2A polymorphism: Patients with the R/R or H/R FCGR2A polymorphism, which encodes for a high-affinity Fc receptor, may have better outcomes. []

- Missing KIR ligand: Patients lacking ligands for inhibitory KIR receptors on NK cells might experience enhanced anti-tumor responses. []

Q21: What analytical methods are used to characterize and quantify this compound?

A21: Various analytical techniques employed in this compound research include:

- ELISA (enzyme-linked immunosorbent assay): To measure antibody concentrations (this compound, HAMA, Ab3, Ab3'). [, ]

- Immunofluorescence staining: To detect GD2 expression on tumor cells. [, ]

- Immunohistochemistry: To assess GD2 expression in tumor tissues. []

- Flow cytometry: To analyze GD2 expression on tumor cells and immune cell populations. []

- Radioimmunoassays: To measure radioactivity levels in biological samples. [, , ]

- Quantitative reverse transcription polymerase chain reaction (qRT-PCR): To measure GD2 synthase mRNA levels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.